molecular formula C17H19ClN2O3S B5047405 N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide

Cat. No.: B5047405
M. Wt: 366.9 g/mol
InChI Key: HQEKYIRMSQDKNM-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylsulfonyl group, and a phenylethyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylamine with methylsulfonyl chloride to form N-(3-chlorophenyl)-N-methylsulfonylamine. This intermediate is then reacted with 1-phenylethylamine and glycine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N2-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N2-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)acetamide
  • N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)propionamide

Uniqueness

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide is unique due to its glycinamide backbone, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-13(14-7-4-3-5-8-14)19-17(21)12-20(24(2,22)23)16-10-6-9-15(18)11-16/h3-11,13H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEKYIRMSQDKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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